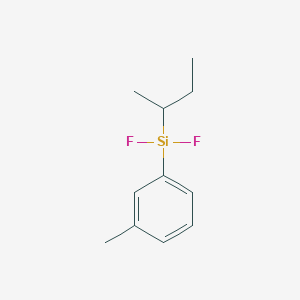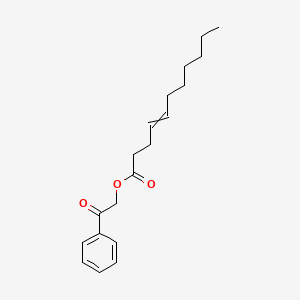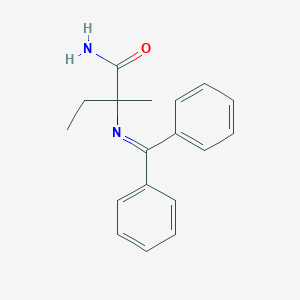
(Butan-2-yl)(difluoro)(3-methylphenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Butan-2-yl)(difluoro)(3-methylphenyl)silane is a chemical compound with the molecular formula C11H16F2Si It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(difluoro)(3-methylphenyl)silane typically involves the reaction of 3-methylphenylsilane with butan-2-yl and difluoro reagents under controlled conditions. One common method is the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond in the presence of a catalyst, often a platinum-based catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Butan-2-yl)(difluoro)(3-methylphenyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The difluoro and butan-2-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted organosilicon compounds.
Applications De Recherche Scientifique
(Butan-2-yl)(difluoro)(3-methylphenyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in modifying biological molecules.
Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism of action of (Butan-2-yl)(difluoro)(3-methylphenyl)silane involves its interaction with various molecular targets. In catalysis, the silicon atom can coordinate with metal catalysts, facilitating the formation of new chemical bonds. In biological systems, the compound can interact with proteins and enzymes, potentially modifying their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Butan-2-yl)(difluoro)(phenyl)silane
- (Butan-2-yl)(difluoro)(4-methylphenyl)silane
- (Butan-2-yl)(difluoro)(2-methylphenyl)silane
Uniqueness
(Butan-2-yl)(difluoro)(3-methylphenyl)silane is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional difference can result in distinct chemical and physical properties compared to its isomers.
Propriétés
Numéro CAS |
918447-00-4 |
|---|---|
Formule moléculaire |
C11H16F2Si |
Poids moléculaire |
214.33 g/mol |
Nom IUPAC |
butan-2-yl-difluoro-(3-methylphenyl)silane |
InChI |
InChI=1S/C11H16F2Si/c1-4-10(3)14(12,13)11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3 |
Clé InChI |
HEAZGGSZYUDBSX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)[Si](C1=CC=CC(=C1)C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Aminoethyl)amino]ethane-1,2-diol](/img/structure/B14181865.png)
![N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B14181878.png)
![5-[(Benzyloxy)methyl]spiro[3.5]nonane](/img/structure/B14181880.png)

![Benzene, 1,1'-[3-(phenylethenylidene)-1,5-pentanediyl]bis-](/img/structure/B14181885.png)
![3-Methoxy-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14181897.png)
![(NE)-N-[2-(3-aminopropylimino)-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B14181907.png)

![[(1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluorohexyl)oxy]acetic acid](/img/structure/B14181913.png)

![N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14181935.png)

![4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione](/img/structure/B14181941.png)
![5-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one](/img/structure/B14181947.png)
